molecular formula C102H72O66 B1257212 Oenothein A

Oenothein A

Cat. No.: B1257212
M. Wt: 2353.6 g/mol
InChI Key: BJKKYEKHHYWTQZ-BHGGTIJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oenothein A is a trimeric hydrolyzable tannin characterized by a macrocyclic structure, first isolated from Oenothera biennis (Evening Primrose) and Woodfordia fruticosa . Its molecular framework consists of three galloyl units linked via ester bonds, forming a 34-membered macrocyclic ring . This structural complexity underpins its potent biological activities, including host-mediated antitumor effects and anti-herbivore defense mechanisms . This compound is highly reactive in alkaline environments, such as insect guts, where it disrupts herbivore survival by binding to proteins or inhibiting digestive enzymes .

Properties

Molecular Formula

C102H72O66

Molecular Weight

2353.6 g/mol

IUPAC Name

[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[(11R,12S,13R,14R,37R,38S,39R,56R)-11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C102H72O66/c103-16-52(88(166-91(142)22-1-34(106)61(121)35(107)2-22)85-46(118)19-154-94(145)25-7-40(112)64(124)73(133)55(25)56-26(97(148)163-85)8-41(113)65(125)74(56)134)160-100(151)32-11-44(116)68(128)80(140)83(32)158-50-14-29-59(77(137)71(50)131)60-30-15-51(72(132)78(60)138)159-84-33(12-45(117)69(129)81(84)141)102(153)161-53(17-104)89(167-92(143)23-3-36(108)62(122)37(109)4-23)86-47(119)20-155-95(146)28-13-49(70(130)76(136)58(28)57-27(98(149)164-86)9-42(114)66(126)75(57)135)157-82-31(10-43(115)67(127)79(82)139)101(152)162-54(18-105)90(87(165-99(30)150)48(120)21-156-96(29)147)168-93(144)24-5-38(110)63(123)39(111)6-24/h1-18,46-48,52-54,85-90,106-141H,19-21H2/t46-,47-,48-,52+,53+,54+,85-,86-,87-,88-,89-,90-/m1/s1

InChI Key

BJKKYEKHHYWTQZ-BHGGTIJZSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H]([C@@H](OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)O[C@H]([C@@H](COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)O[C@@H](C=O)[C@H]([C@H]8[C@@H](COC(=O)C9=CC(=C(C(=C9C3=C(C(=C(C=C3C(=O)O8)O)O)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O)[C@@H]([C@@H](OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC(C(COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)OC(C=O)C(C8C(COC(=O)C9=CC(=C(C(=C9C3=C(C(=C(C=C3C(=O)O8)O)O)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O)C(C(OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Synonyms

oenothein A

Origin of Product

United States

Comparison with Similar Compounds

Oenothein B

  • Structure : A dimeric ellagitannin with a 24-membered macrocyclic ring, composed of two galloyl units .
  • Sources: Oenothera erythrosepala, Epilobium angustifolium (Fireweed), and Eugenia uniflora .
  • Key Activities: Neuroprotection: Activates ERK2 and CREB signaling pathways, enhancing synaptic plasticity and memory . Antimicrobial: Inhibits Paracoccidioides brasiliensis by suppressing 1,3-β-glucan synthase (PbFKS1), critical for fungal cell wall synthesis . Immunomodulation: Stimulates IFNγ production in CD4+ T cells .
  • Mechanistic Contrast: Unlike Oenothein A, Oenothein B lacks significant antitumor activity but excels in modulating neuronal and immune responses .

Woodfordin D

  • Structure: A trimeric hydrolyzable tannin analogous to this compound, isolated from Woodfordia fruticosa .
  • Key Activities: Shares antitumor properties with this compound but differs in plant distribution and minor structural motifs .

Woodfordin C

  • Structure: A dimeric ellagitannin structurally similar to Oenothein B .
  • Key Activities: Exhibits host-mediated antitumor effects but with lower potency compared to this compound .

Functional and Structural Comparison Table

Compound Polymerization Molecular Weight Key Sources Biological Activities Mechanisms
This compound Trimer ~2,200 Da O. biennis, W. fruticosa Antitumor, anti-herbivore defense Alkaline reactivity, host-mediated tumor suppression
Oenothein B Dimer ~1,568 Da O. erythrosepala, Epilobium spp. Neuroprotection, antimicrobial, immunomodulation ERK2/CREB activation, PbFKS1 inhibition
Woodfordin D Trimer ~2,200 Da W. fruticosa Antitumor Structural analogy to this compound
Woodfordin C Dimer ~1,568 Da W. fruticosa Host-mediated antitumor (moderate) Dimeric macrocyclic structure

Research Findings and Mechanistic Insights

  • Antitumor Activity: this compound and Woodfordin D demonstrate superior efficacy in suppressing tumor growth compared to dimeric analogs, likely due to their larger macrocyclic structures enhancing molecular interactions .
  • Ecological Roles: this compound’s reactivity in alkaline conditions makes it a potent defense against herbivores, while Oenothein B’s neuroprotective effects suggest co-evolution with plant-pollinator interactions .
  • Structural-Activity Relationship (SAR): Trimeric vs. Dimeric Forms: Increased polymerization in this compound enhances binding to cellular targets, such as tumor-associated enzymes, but reduces blood-brain barrier permeability compared to Oenothein B . Macrocyclic Rigidity: The macrocyclic structure in both compounds confers stability against enzymatic degradation, prolonging biological activity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Oenothein A from plant matrices?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Key steps include phytochemical screening to identify tannin-rich fractions and spectroscopic validation (NMR, MS) for structural confirmation . Researchers must optimize solvent polarity and gradient elution parameters to enhance yield and purity .

Q. Which in vitro assays are most reliable for assessing this compound’s antioxidant activity?

  • Methodological Answer : Common assays include DPPH radical scavenging, FRAP, and ORAC. However, results should be cross-validated using cell-based models (e.g., ROS inhibition in macrophages) to account for bioavailability limitations. Researchers must standardize assay conditions (pH, temperature, concentration ranges) to minimize variability and report results with error margins (e.g., ±SD from triplicate trials) .

Q. How can researchers ensure reproducibility in quantifying this compound concentrations across studies?

  • Methodological Answer : Use certified reference standards and calibrate instruments (HPLC, LC-MS) regularly. Include internal controls (e.g., spiked samples) and validate methods using ICH guidelines for precision, accuracy, and linearity. Detailed protocols for sample preparation (e.g., lyophilization, solvent ratios) should be explicitly documented to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory findings on this compound’s pro-oxidant vs. antioxidant effects?

  • Methodological Answer : Employ dose-response studies across physiologically relevant concentrations (nM–µM) in both cell-free and cellular systems. Compare outcomes under normoxic vs. hypoxic conditions to assess context-dependent effects. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant differences, while mechanistic assays (e.g., Nrf2 activation, glutathione depletion) clarify underlying pathways .

Q. How can in vivo models be tailored to study this compound’s pharmacokinetics and tissue-specific bioactivity?

  • Methodological Answer : Use rodent models with oral/intravenous administration to assess bioavailability, tissue distribution (via LC-MS/MS), and metabolite profiling. Include knockout models (e.g., Nrf2−/− mice) to dissect molecular targets. Ethical protocols must specify sample size justification, randomization, and blinding to reduce bias .

Q. What strategies address data inconsistencies in this compound’s synergistic interactions with other polyphenols?

  • Methodological Answer : Conduct isobolographic analysis or Chou-Talalay synergy assays to quantify interactions (additive, synergistic, antagonistic). Control for matrix effects by testing individual compounds vs. combinations. Use transcriptomics (RNA-seq) or proteomics to identify co-regulated pathways, ensuring raw data are deposited in open-access repositories for independent validation .

Q. How can computational modeling predict this compound’s binding affinities to molecular targets (e.g., COX-2, NF-κB)?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the PDB. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics. Ensure force field parameters and solvent models (e.g., TIP3P) align with experimental conditions .

Q. What methodologies mitigate this compound’s instability in aqueous solutions during long-term studies?

  • Methodological Answer : Stabilize formulations using cyclodextrin encapsulation or nanoemulsions. Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC-UV analysis. Include antioxidants (e.g., ascorbic acid) in buffers and validate storage conditions (e.g., −80°C under argon) to preserve integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.